ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 167901-29-3
VCID: VC0065041
InChI: InChI=1S/C8H10O3/c1-2-10-8(9)5-3-4-6-7(5)11-6/h3-7H,2H2,1H3/t5-,6+,7-/m0/s1
SMILES: CCOC(=O)C1C=CC2C1O2
Molecular Formula: C8H10O3
Molecular Weight: 154.165

ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate

CAS No.: 167901-29-3

Cat. No.: VC0065041

Molecular Formula: C8H10O3

Molecular Weight: 154.165

* For research use only. Not for human or veterinary use.

ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate - 167901-29-3

Specification

CAS No. 167901-29-3
Molecular Formula C8H10O3
Molecular Weight 154.165
IUPAC Name ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate
Standard InChI InChI=1S/C8H10O3/c1-2-10-8(9)5-3-4-6-7(5)11-6/h3-7H,2H2,1H3/t5-,6+,7-/m0/s1
Standard InChI Key BIAWGUCPBCLMHS-XVMARJQXSA-N
SMILES CCOC(=O)C1C=CC2C1O2

Introduction

Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate is a bicyclic organic compound characterized by its unique oxabicyclohexane framework. This compound belongs to the class of esters and features an ethyl group bonded to a carboxylate moiety. The stereochemistry, denoted by the (1S,2S,5R) configuration, indicates the spatial arrangement of atoms in the molecule, which is critical for its chemical reactivity and potential applications.

Structural Features

The compound's structure can be broken down as follows:

  • Core Framework: A six-membered bicyclic ring system with an oxygen atom integrated into the ring (oxabicyclohexane).

  • Functional Groups:

    • An ethyl ester group (COOCH2CH3-COOCH_2CH_3) attached at position 2.

    • A double bond located within the bicyclic system at position 3.

  • Chirality: The compound has three chiral centers at positions 1, 2, and 5, leading to its specific stereochemical configuration.

Synthesis

The synthesis of ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate typically involves:

  • Cyclization Reactions: Formation of the oxabicyclic framework through intramolecular cyclization of suitable precursors.

  • Esterification: Introduction of the ethyl ester group via reaction with ethanol in the presence of acid catalysts.

  • Stereochemical Control: Use of chiral catalysts or starting materials to ensure the desired stereochemistry.

Applications

Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing bioactive molecules.

  • Organic Synthesis: Used as a building block in constructing complex organic frameworks.

  • Material Science: Potential use in designing polymers with unique properties due to its rigid bicyclic structure.

Analytical Data

The characterization of this compound is performed using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals corresponding to protons on the bicyclic system and ethyl group.

    • 13C^{13}C-NMR: Peaks for carbon atoms in the ester group and double-bonded carbons.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for ester carbonyl (C=OC=O) around 1730 cm1^{-1}.

    • C–O stretching vibrations near 1200 cm1^{-1}.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=154m/z = 154, confirming molecular weight.

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